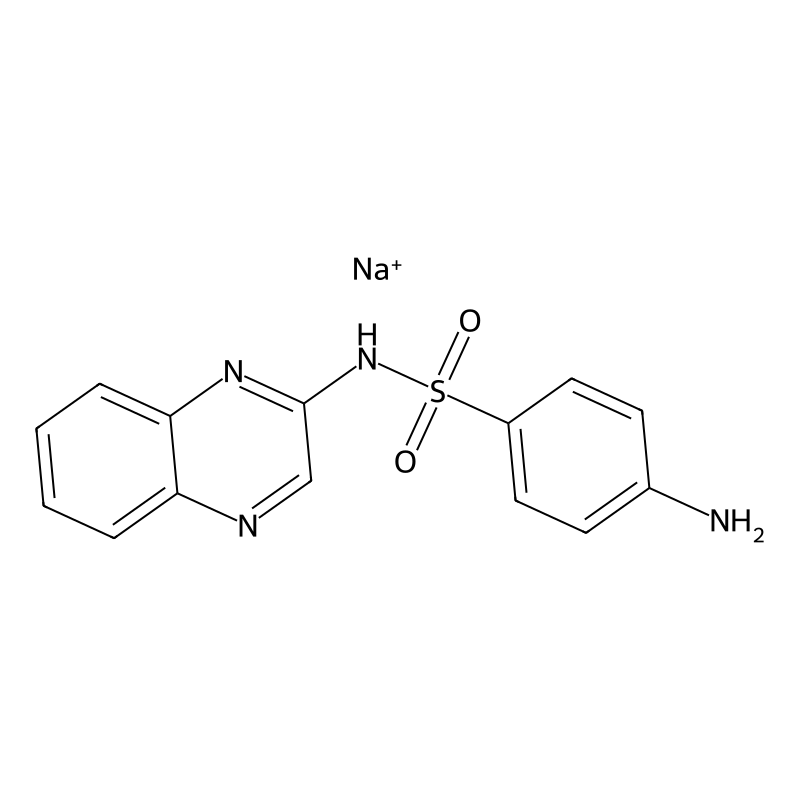

Sulfaquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/

Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.

In water, 7.5 mg/L at pH 7 / room temp/

Synonyms

Canonical SMILES

Sulfaquinoxaline basic pharmacology and indications

Approved Uses & Dosages

The following table outlines the specific conditions, species, and dosage regimens for sulfaquinoxaline as defined by U.S. federal regulations and product labels [1] [2].

| Species | Indication | Dosage / Concentration | Administration & Limitations |

|---|---|---|---|

| Chickens | Prevention of Coccidiosis (Eimeria spp.) | 0.015% - 0.0175% in feed | Feed continuously from placement on litter through hazard period. 10-day withdrawal before slaughter [1]. |

| Control of Coccidiosis (Eimeria spp.) | 0.1% for 48-72h, then 0.05% intermittently | Complex intermittent schedule. 10-day withdrawal before slaughter [1] [2]. | |

| Fowl Cholera & Fowl Typhoid | 0.1% in feed for 48-72 hours | 10-day withdrawal before slaughter [1]. | |

| Turkeys | Prevention of Coccidiosis (E. meleagrimitis, E. adenoeides) | 0.0175% in feed | Feed during confinement. 10-day withdrawal before slaughter [1]. |

| Control of Coccidiosis (E. meleagrimitis, E. adenoeides) | 0.05% in feed, 2 days on/3 days off | Repeat 2-day-on/3-day-off cycle as needed. 10-day withdrawal before slaughter [1]. | |

| Cattle & Calves | Control & Treatment of Coccidiosis (E. bovis, E. zuernii) | 6 mg/lb body weight for 3-5 days | Administer in drinking water or as a drench. Not for use in lactating dairy cattle [2] [3]. |

| Rabbits | Prevention of Coccidiosis (E. stiedae) | 0.025% in feed | Start after weaning; feed continuously for 30 days or 2 days/week until marketing. 10-day withdrawal [1]. |

| Control of Coccidiosis (E. stiedae) | 0.1% in feed | Feed for 2 weeks. 10-day withdrawal before slaughter [1]. |

Safety and Toxicity

Adherence to dosage and withdrawal periods is critical to prevent toxicities and ensure food safety.

- Coagulopathy: this compound specifically inhibits vitamin K epoxide reductase, disrupting the clotting cascade [4]. This syndrome responds well to vitamin K1 therapy [4].

- Crystalluria and Renal Damage: this compound or its metabolites can precipitate in renal tubules, causing kidney damage [4]. This risk is higher in dehydrated animals [4].

- Other Adverse Effects: May include aplastic anemia, keratoconjunctivitis sicca (KCS or dry eye) in dogs, hepatotoxicity, and various hypersensitivity reactions [4].

- Withdrawal Periods: To avoid violative residues in food, a 10-day withdrawal period is required before slaughter for chickens, turkeys, and rabbits [1] [2]. Do not use in lactating dairy cattle or chickens/turkeys producing eggs for human consumption [2].

Analytical Methods & Residue Monitoring

Monitoring this compound residues is essential for food safety. A study using UPLC-MS/MS to analyze residues in broiler chicken muscle established a Maximum Residue Limit (MRL) of 100 μg/kg [5] [6]. The study found that residues fell below the MRL within two days after discontinuing medication and were lower than the limit of quantification after four days, confirming the adequacy of the 10-day withdrawal period [5] [6].

Experimental workflow for this compound residue analysis in tissue.

References

- 1. 21 CFR 558.586 -- this compound. [ecfr.gov]

- 2. Sul-Q-Nox for Animal Use [drugs.com]

- 3. CFR-2025-title21-vol6-sec520-2325b.xml [govinfo.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Evaluation of the Presence and Levels of Enrofloxacin ... [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Presence and Levels of Enrofloxacin ... [journals.plos.org]

what is Sulfaquinoxaline used for in veterinary medicine

Primary Veterinary Uses and Applications

Sulfaquinoxaline is used as a broad-spectrum antimicrobial to treat and prevent infections caused by susceptible organisms [1]. The table below summarizes its main applications:

| Application | Target Species | Key Pathogens / Conditions | Common Formulations & Administration |

|---|---|---|---|

| Treatment & Prevention of Coccidiosis | Cattle, Sheep, Poultry, Swine [2] [1] [3] | Eimeria bovis, E. zurnii (cattle); intestinal coccidiosis in calves, sheep, and poultry [1] | Mixed in drinking water (make fresh daily) or feed [1] [4]. Available as solutions (e.g., 34.4 mg/mL to 340 mg/mL) and wettable powders [1] [5]. |

| Adjunct in Rodenticides | Rats, Mice [5] | --- | Formulated as baits to enhance the effectiveness of anticoagulants like warfarin [5]. |

Mechanism of Action and Pharmacology

This compound is a sulfonamide antibacterial drug. Its efficacy against coccidia, which are protozoan parasites, is linked to the same biochemical pathway [1].

- Antimicrobial Action: Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA). They inhibit the bacterial and protozoal enzyme dihydropteroate synthase, which is essential for the synthesis of dihydrofolic acid [4].

- Folate Pathway Disruption: Since coccidia and susceptible bacteria must synthesize folate de novo, this inhibition disrupts the production of nucleotides and amino acids, ultimately halting cell division and growth [4].

- Adjunct in Rodenticides: When used in rodenticides, this compound kills vitamin K-producing bacteria in the rodent's intestine. This induces a vitamin K deficiency, which synergizes with anticoagulants like warfarin to cause a lethal coagulopathy [4] [5].

The following diagram illustrates its mechanism of action against coccidia and bacteria:

Resistance and Toxicity

Drug Resistance Resistance to this compound is common, and strains of Eimeria maxima resistant to the drug have been developed in laboratory settings [1] [6]. This is a significant factor limiting its frequent use, as other more effective antimicrobials are often available [1].

Toxicity and Side Effects The toxic effects of sulfonamides, including this compound, are often related to their physiochemical properties or their action on the host's normal flora [4].

- Coagulopathy: This is a syndrome more commonly associated with this compound. It is produced by the inhibition of vitamin K epoxide reductase, leading to impaired blood clotting [4]. This mechanism is also why it is effective in rodenticide combinations [4] [5].

- Crystalluria and Renal Damage: The parent drug or its metabolites can precipitate in the renal tubules, causing crystalluria, hematuria, and potentially acute renal failure. This risk is higher in dehydrated animals [4].

- Other Syndromes: Hypersensitivity reactions, aplastic anemia, keratoconjunctivitis sicca (dry eye in dogs), and hepatotoxicity have also been reported with sulfonamide therapy [4].

Experimental and Regulatory Context

Resistance Development Protocol A laboratory study demonstrated that resistance to this compound in Eimeria maxima could be developed through serial passage of the parasite in chickens medicated with the drug [6]. The general methodology involves:

- Inoculation and Medication: Infecting chickens with E. maxima oocysts and administering this compound in their feed or water.

- Serial Passage: Collecting oocysts from the medicated chickens and using them to infect a new group of medicated chickens.

- Repetition and Assessment: Repeating this process over multiple cycles. The development of resistance is confirmed when the parasite strain is able to successfully reproduce and cause infection in the presence of drug concentrations that previously were inhibitory [6].

Regulatory and Environmental Status

- Regulatory Status: this compound is considered an obsolete rodenticide synergist and is not approved under EU Regulation 1107/2009 [5]. Its use in rodenticides has been withdrawn in the UK since 2007 [5].

- Environmental Concern: this compound is considered a contaminant of Emerging Concern. It has been detected in environmental waters due to its low soil adsorption and persistence, raising concerns about its unknown ecological side effects [7].

This compound remains a tool for managing coccidiosis, though its use is tempered by resistance and toxicity concerns. Its role as an antimicrobial and rodenticide synergist provides a clear example of how a single compound can have multiple mechanisms of action across different species.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound | Drug Information, Uses, Side Effects ... [pharmacompass.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Sulphaquinoxaline [sitem.herts.ac.uk]

- 6. The development of drug- resistant strains of Eimeria maxima in the... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Oxidation and Toxicity Reduction by Photo ... [pmc.ncbi.nlm.nih.gov]

Thermal Analysis of Sulfaquinoxaline Metal Complexes

A 2023 study synthesized mixed metal complexes of sulfaquinoxaline and characterized them using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The thermodynamic parameters for their thermal decomposition are summarized in the table below [1].

| Metal Ion Pair in Complex | Activation Energy, Ea (kJ/mol) | Enthalpy Change, ΔH* (kJ/mol) | Entropy Change, ΔS* (J/mol·K) |

|---|---|---|---|

| Cu(II) and Co(II) | 14.61 | 11.01 | -242.71 |

| Cu(II) and Zn(II) | 17.21 | 12.71 | -240.32 |

| Cr(III) and Cd(II) | 19.51 | 16.41 | -236.21 |

| Fe(III) and Mn(II) | 21.31 | 18.91 | -231.41 |

| Hg(II) and Ni(II) | 25.11 | 21.91 | -228.11 |

| Hg(II) and Fe(III) | 26.51 | 22.11 | -227.32 |

| Cd(II) and Fe(III) | 29.31 | 26.91 | -221.41 |

| Hg(II) and Zn(II) | 32.11 | 29.51 | -219.32 |

The study concluded that the bonding of the metals to the ligand occurred through the sulfonamidic nitrogen, the oxygen of the sulfone group, and the nitrogen of the amino group. All complexes were found to have an octahedral geometry [1].

Methodologies for Thermal and Stability Studies

Here are the key experimental protocols from the research for assessing stability and related properties.

Thermal Analysis Protocol for Metal Complexes

This method describes how the thermal decomposition data in the table above was obtained [1].

- Instrumentation: Simultaneous DTA/TGA-60 thermal analyzer.

- Atmosphere: Inert nitrogen gas with a flow rate of 20 mL/min.

- Temperature Program: Heating from ambient temperature to 700°C at a constant rate of 20°C/min.

- Data Analysis: The thermodynamic parameters (Ea, ΔH, ΔS) for the thermal decomposition steps were calculated from the TGA/DTA data.

Differential Scanning Calorimetry (DSC) for Glass-Forming Ability

While not specific to this compound, a study on related sulfonamides provides a robust protocol for investigating thermal stability and crystallization behavior, which would be applicable [2].

- Instrumentation: Conventional Differential Scanning Calorimetry (DSC).

- Primary Measurement: Determination of the critical cooling rate, which is the minimum rate required to vitrify a melt without crystallization. This is a key indicator of glass-forming ability and, by extension, kinetic stability.

- Method: The dependence of cold-crystallization enthalpy during subsequent heating on the rate of the previous cooling step is measured. The critical cooling rate is identified when this dependence reaches a plateau.

- Kinetic Analysis: Non-isothermal kinetics methods (e.g., using the Nakamura model) are applied to DSC data obtained at different scanning rates to determine the activation energy of cold-crystallization and predict the long-term stability of the amorphous form.

Stability Under AOPs and Environmental Processes

Several studies have investigated the degradation kinetics of this compound in water, which informs its stability under oxidative and radiative stress [3] [4] [5].

- Processes: Advanced Oxidation Processes (AOPs) like photo-Fenton (UV light with Fe²⁺ and H₂O₂) and UV/H₂O₂, as well as chlorination and direct UV photolysis.

- Kinetic Model: Degradation typically follows a fluence-based pseudo-first-order kinetic model.

- Key Metrics: Studies report apparent rate constants and half-lives. For example, one study reported a half-life of 1.64 minutes for this compound during chlorination under conditions typical for water disinfection [3].

The following diagram illustrates the logical workflow for experimentally determining the thermal stability and glass-forming ability of a compound like this compound, integrating the methodologies discussed above.

Research Implications and Gaps

The available data provides a foundational understanding, but also highlights specific areas for further investigation:

- Direct vs. Indirect Data: The quantitative thermal parameters are for metal complexes, not the pure API. The values for this compound itself would likely be different, though the decomposition pathways may share similarities.

- Stability under Stress: The degradation studies confirm that this compound is susceptible to breakdown under oxidative and radiative conditions, which is crucial for understanding its environmental fate and for developing analytical methods.

- Amorphization Potential: The DSC protocol used for other sulfonamides is directly applicable to this compound. Determining its critical cooling rate and crystallization kinetics is essential for evaluating its suitability for forming stable amorphous solid dispersions, a common strategy to enhance the solubility of poorly water-soluble drugs.

References

- 1. Synthesis and Biological Activity and Thermal Analysis of Sulf... [onlinescientificresearch.com]

- 2. Differential scanning calorimetry investigation of ... [sciencedirect.com]

- 3. Transformation of this compound by chlorine and UV light ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Oxidation and Toxicity Reduction by Photo ... [pmc.ncbi.nlm.nih.gov]

- 5. Decomposition and mineralization of this compound ... [sciencedirect.com]

HPLC Analysis of Sulfaquinoxaline: Application Notes and Protocols

This guide provides detailed High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Sulfaquinoxaline (SQX), a sulfonamide antibiotic commonly used in veterinary medicine. The information is structured to assist researchers in selecting and implementing appropriate methods for drug formulation quality control and residue monitoring.

HPLC Methods for Simultaneous Analysis in Formulations

For the quality control of veterinary pharmaceutical products, simultaneous determination of multiple active ingredients is often required. The table below summarizes a robust, stability-indicating method for a quaternary mixture.

Table 1: HPLC Method for Simultaneous Determination of Anticoccidial Drugs in Veterinary Formulations [1] [2]

| Parameter | Specification |

|---|---|

| Analytes | Amprolium (AMP), this compound (SUL), Diaveridine (DIV), Vitamin K3 (VIT K3) |

| Stationary Phase | Supelcosil C18 column (25 cm × 4.6 mm, 5 µm) |

| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v) |

| Flow Rate | 2.0 mL/min |

| Detection (UV) | 260 nm |

| Injection Volume | 10 µL |

| Linearity Range (SQX) | 20.0 - 60.0 µg/mL |

| Sample Diluent | Water and Acetonitrile (10:90, v/v) |

Detailed Experimental Protocol

- Mobile Phase Preparation: Accurately prepare 0.05 M potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water. Filter and degas the aqueous solution and HPLC-grade acetonitrile separately through a 0.45 µm or finer membrane filter. Mix the solvents in a ratio of 80:20 (v/v).

- Standard Solution Preparation: Weigh and transfer reference standards of approximately 500 mg of AMP, 500 mg of SUL (SQX), 52.5 mg of DIV, and 50 mg of VIT K3 into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent (Water:ACN, 10:90) to create a stock standard solution. Further dilute this stock solution with the same diluent to obtain working standards within the linearity range for each drug.

- Sample Preparation (Veterinary Powder): Accurately weigh an amount of the powdered formulation equivalent to the label claim of each drug. Transfer into a suitable volumetric flask, add the diluent, and sonicate to dissolve. Dilute to volume with the diluent and filter before injection.

- Chromatographic Procedure: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the prepared standard and sample solutions (10 µL) and record the chromatograms at 260 nm. Identify each component based on its retention time and quantify using a calibration curve of peak area versus concentration.

Method Validation and Greenness Assessment

This method has been validated as per ICH guidelines and demonstrates acceptable linearity, precision, accuracy, specificity, and robustness [2]. It is a stability-indicating method, meaning it can effectively separate the active drugs from their forced-degradation products (formed under stress conditions like acid, base, oxidation, and thermal treatment) [1]. The environmental impact of the method was evaluated using modern metrics (GAPI, BAGI, AGREE), confirming its enhanced environmental friendliness and sustainability profile [1] [2].

Other Relevant HPLC Methods for this compound

This compound analysis is also critical in other contexts, such as regulatory testing for drug residues in food and official pharmacopeial standards.

Table 2: Other Reported HPLC Methods for this compound

| Application Context | Key Chromatographic Conditions | Note / Reference |

|---|---|---|

| Official Compendial Method (USP) | Column: C18 (L1); Mobile Phase: Complex mixture of water, ACN, acetic acid, THF, and NH₄OH; Detection: 254 nm. | Official method for quality control of raw material [3]. |

| Multi-Residue in Milk | Mobile Phase: 0.1% Formic Acid, Acetonitrile, Methanol (Gradient); Detection: DAD, 265 nm. | Validated per EU regulation 2002/657/EC. Enables detection at levels as low as 100 µg/kg [4]. |

| Residues in Eggs (Solvent-Free) | Mobile Phase: 0.18 mol L⁻¹ Citric Acid; Detection: DAD. | An innovative method that avoids the use of organic solvents, reducing environmental impact [5]. |

Experimental Workflow and Protocol Selection

To help visualize the overall process, the following diagram outlines the key steps involved in developing and executing an HPLC analysis for this compound.

Guidance on Protocol Selection

Choosing the most appropriate HPLC method depends on your specific analytical needs:

- For quality control of veterinary formulations containing multiple drugs, the stability-indicating method in Table 1 is highly recommended due to its comprehensive validation and ability to separate degradation products [1] [2].

- For monitoring drug residues in food products like milk, eggs, or tissues, you should employ sensitive and validated residue methods like those in Table 2, which are designed to meet regulatory limits [4] [5] [6].

- For official quality testing or when a regulatory method is required, the USP method should be followed [3].

Key Takeaways for Researchers

- Robust Methods Are Available: Well-validated HPLC methods exist for analyzing this compound in various matrices, from pure formulations to complex food matrices.

- Stability-Indicating Capability: Modern methods emphasize stability-indicating properties, which are crucial for assessing product shelf-life and safety.

- Green Chemistry Considerations: The assessment of an analytical method's environmental impact is becoming a standard practice, as demonstrated by the method in Table 1.

References

- 1. Development and validation of a stability-indicating HPLC ... [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a stability-indicating HPLC ... [nature.com]

- 3. This compound [drugfuture.com]

- 4. Development and validation of an HPLC method for the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid high-performance liquid chromatographic ... [sciencedirect.com]

- 6. A high-throughput UPLC-MS-MS Bio-analytical method for ... [sciencedirect.com]

Sulfaquinoxaline residue analysis in meat and eggs

Introduction

Sulfaquinoxaline (SQX) is a widely used sulfonamide antibiotic in veterinary medicine for treating coccidiosis and bacterial infections in food-producing animals such as poultry and livestock [1]. Its improper use can lead to residue accumulation in animal products like meat and eggs, posing potential risks to human health, including allergic reactions and the development of antimicrobial resistance [2]. To protect consumers, many countries have established a maximum residue limit (MRL) for SQX, typically set at 100 μg/kg (ppb) in edible tissues and eggs [3] [2]. This document provides detailed application notes and standardized protocols for the accurate and sensitive determination of SQX residues in these matrices to ensure food safety and regulatory compliance.

Residue Depletion and Matrix Considerations

Understanding the behavior of SQX residues in different biological matrices is crucial for developing an effective monitoring strategy.

- Eggs: In laying hens, SQX residues are deposited in both the yolk and albumen (egg white), but the depletion kinetics differ significantly. Residues appear in eggs within 24 hours of administration. While concentrations peak faster in the albumen, they persist for a longer duration in the yolk. One study found residues detectable in yolk up to 10 days post-administration, compared to 6 days in the albumen [4]. This evidence suggests that egg yolk is the more appropriate matrix for monitoring SQX residues due to its longer residue persistence [4].

- Meat (Muscle and Liver): Residues also accumulate in tissues like muscle and liver. A withdrawal period of approximately seven days is necessary to ensure residues deplete to a safe level (e.g., 10 ppb) in chicken muscle and liver [5].

Analytical Methods for SQX Residue Determination

Several analytical techniques are employed for SQX determination, ranging from rapid screening to confirmatory quantitative methods. The table below summarizes key methodologies.

Table 1: Summary of Analytical Methods for this compound Detection

| Method | Principle | Matrices | Key Performance Metrics | Best Use Case |

|---|---|---|---|---|

| Immunochromatographic Assay (ICA) [3] | Competitive format using monoclonal antibodies and colloidal gold. | Chicken muscle, Egg | LOD: ~10 μg/kg; Recovery: 75-82% (egg), 78-81% (muscle); Cutoff: 80 μg/kg. | Rapid, high-throughput screening. |

| High-Performance Liquid Chromatography (HPLC) | Separation on a C18 column with various detection systems. | Accurate quantification and confirmation. | ||

| ― With UV/DAD Detection [6] | UV detection at 265 nm. | Milk, Meat, Egg | Recovery: 98.2-111.2%; LOD: < 100 μg/kg. | Multi-residue analysis of sulfonamides. |

| ― With Fluorescence Detection [7] | Pre-column derivatization with fluorescamine. | Chicken muscle | LOD: 40 ng/g; Recovery: 82.5 ± 7.0%. | Sensitive, selective quantification. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8] | Detection based on mass-to-charge ratio of ions. | Eggs | LOQ: ≤ 5 μg/kg for 244 contaminants; Recovery: 51-118%. | Comprehensive multi-residue analysis. |

| Aptasensor [2] | Label-free assay using SQX-specific aptamer and AuNPs. | Water | LOD: 36.95 ng/mL; Linear Range: 40–640 ng/mL. | Environmental monitoring (emerging tech). |

Detailed Experimental Protocols

Protocol A: Multi-Residue LC-MS/MS Analysis in Eggs [8]

This protocol uses a modified QuEChERS approach with advanced lipid clean-up for simultaneous determination of SQX and hundreds of other chemical contaminants.

Workflow Diagram: LC-MS/MS Analysis of Eggs

Materials and Reagents:

- Chemicals: HPLC-grade acetonitrile (ACN), MS-grade methanol, formic acid (>96%), ammonium acetate (>99%), ultra-pure water.

- Standards: Certified reference standard of SQX and other target analytes.

- Consumables: 50 mL centrifuge tubes, EMR-Lipid dSPE tubes (Agilent), EMR-Lipid Polish Pouch (anhydrous MgSO₄).

- Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

- Extraction: Weigh 5.00 g of homogenized egg into a 50 mL centrifuge tube. Add 10 mL of ACN containing 5% (v/v) formic acid. Shake manually and vortex for 5 minutes. Centrifuge at 4000 rpm for 5 minutes.

- dSPE Clean-up (Lipid Removal):

- Activate an EMR-Lipid dSPE tube by adding 3.0 mL of 5 mM ammonium acetate solution and vortexing for 2 minutes.

- Transfer 7.0 mL of the supernatant from step 1 to the activated dSPE tube.

- Vortex for 2 minutes and centrifuge for 5 minutes (4000 rpm).

- Final Polish: Pour the supernatant into a new 50 mL tube. Add the contents of the EMR polish powder bag. Shake vigorously and vortex for 2 minutes, then centrifuge.

- Analysis Preparation: Evaporate an aliquot of the final supernatant to near-dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate volume of methanol/water (e.g., 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

- Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 μm).

- Mobile Phase: (A) Water and (B) Methanol, both containing 0.1% formic acid.

- Gradient: Programmed from 5% B to 95% B over a total run time of ~30 minutes.

- Ionization: ESI positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

Protocol B: Immunochromatographic Assay (ICA) for Rapid Screening [3]

This protocol describes a rapid, on-site test for simultaneously screening SQX, sulfamethazine, and sulfadiazine.

Workflow Diagram: Immunochromatographic Assay

Procedure:

- Sample Preparation: Homogenize the sample (chicken muscle or egg). Prepare an extract by dissolving and diluting the homogenate in an appropriate buffer (e.g., PBS).

- Test Execution: Apply the extracted sample to the sample pad of the ICA test strip.

- Result Interpretation: Allow the strip to develop for 5-10 minutes.

- Negative Result: Colored bands appear at all three test lines (T1, T2, T3), indicating SQX and other target sulfonamides are below the cutoff value (80 μg/kg).

- Positive Result: The corresponding test line(s) are absent or visibly weakened, indicating the presence of the specific sulfonamide at or above the cutoff value.

Critical Method Validation Parameters

For any quantitative method, validation according to guidelines (e.g., EU 2002/657/EC) is essential. Key parameters include [6] [8]:

- Accuracy and Precision: Mean recovery for SQX should ideally be between 70-120%, with relative standard deviations (RSD) below 15-20% [6] [8].

- Linearity: The method should demonstrate a linear response over the concentration range of interest (e.g., from LOQ to 1.5x MRL) with a correlation coefficient (r) > 0.99 [6] [8].

- Limits of Detection (LOD) and Quantification (LOQ): The LOQ for SQX must be at or below the MRL of 100 μg/kg. Modern LC-MS/MS methods can achieve LOQs of 5 μg/kg or lower [8].

- Specificity/Selectivity: The method must be able to distinguish SQX from other sulfonamides and matrix interferences [6].

Troubleshooting and Best Practices

- Matrix Effects: In LC-MS/MS, signal suppression or enhancement is common. Use stable isotope-labeled internal standards for SQX if available to compensate for these effects. Otherwise, the matrix-matched calibration curve is necessary.

- Extraction Efficiency: Ensure proper homogenization of samples and optimize the extraction solvent composition (e.g., acidified acetonitrile) and volume to maximize analyte recovery.

- Chromatographic Performance: Peak tailing or poor resolution can occur. Adjust the mobile phase pH and composition (e.g., using phosphate or formate buffers) to improve peak shape.

Conclusion

Robust and sensitive methods for detecting this compound residues in meat and eggs are vital for food safety monitoring. While immunochromatographic assays provide excellent tools for rapid, high-throughput screening, chromatographic methods coupled with mass spectrometry remain the gold standard for confirmatory, quantitative, and multi-residue analysis. The choice of method depends on the required sensitivity, throughput, and available laboratory resources.

References

- 1. Spectroscopic and theoretical studies of this compound ... [sciencedirect.com]

- 2. A Label-Free Aptasensor for the Detection of ... [mdpi.com]

- 3. Utilizing three monoclonal antibodies in the development of an... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of 14C residue in eggs of laying hens ... [pubmed.ncbi.nlm.nih.gov]

- 5. Trace Analysis of this compound in Animal Tissues by ... [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an HPLC method for the ... [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid Chromatographic Analysis of Multiple Sulfonamide Residues in... [scilit.com]

- 8. Multi-Residue Determination of 244 Chemical ... [mdpi.com]

Comprehensive Application Notes and Protocols: QuEChERS Method for Sulfaquinoxaline Extraction in Food and Environmental Matrices

Introduction to Sulfaquinoxaline and Analytical Requirements

This compound (SQ) is a potent sulfonamide antibiotic widely employed in veterinary medicine for the treatment of coccidiosis and bacterial infections in food-producing animals. Despite its therapeutic efficacy, the improper use of SQ can lead to harmful residues accumulating in animal-derived food products and environmental matrices, posing significant risks to human health including allergic reactions, antibiotic resistance, and potential carcinogenic effects. Regulatory agencies worldwide have established strict maximum residue limits (MRLs) for SQ and other sulfonamides in food products, typically ranging from 100 μg/kg in meat to lower levels in dairy and aquatic products [1].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a powerful sample preparation approach for multi-residue analysis of veterinary drugs including this compound. Originally developed for pesticide analysis in fruits and vegetables, QuEChERS has been successfully adapted for antibiotic residue monitoring in various complex matrices. This application note provides a detailed protocol for SQ extraction using a modified QuEChERS approach followed by UPLC-MS/MS analysis, validated for swine manure, animal tissues, and other relevant matrices [2] [1]. The method demonstrates significant advantages over traditional solid-phase extraction (SPE) techniques, offering reduced analysis time, lower solvent consumption, and improved cost-effectiveness while maintaining high sensitivity and reliability [2].

Materials and Methods

Reagents and Chemicals

- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade

- Formic acid (FA), ≥98% purity

- Ultra-pure water (18.2 MΩ·cm)

- Magnesium sulfate (MgSO₄), anhydrous

- Sodium chloride (NaCl)

- Sodium citrate dibasic sesquihydrate

- Sodium citrate tribasic dihydrate

- Primary Secondary Amine (PSA), 40 μm particle size

- Octadecyl silica (C18), 40 μm particle size

- EDTA solution (0.1 M)

- This compound analytical standard (purity >90%)

- Internal standards: Sulfonamide isotope-labeled compounds (when available)

Equipment and Consumables

- Analytical balance (precision 0.1 mg)

- Vortex mixer

- Centrifuge (capable of 4000-5000 × g)

- Ultrasonic bath

- UPLC-MS/MS system with electrospray ionization (ESI)

- C18 chromatographic column (e.g., 100 mm × 2.1 mm, 1.7 μm)

- Centrifuge tubes (15 mL and 50 mL)

- Volumetric flasks and pipettes

Sample Preparation Protocol

2.3.1 Sample Homogenization

Animal tissue samples (pork, chicken, fish) should be finely chopped and homogenized using a food processor. Swine manure samples require thorough mixing to ensure uniformity. Egg samples should be homogenized whole (yolk and albumin combined). Store all homogenized samples at -20°C until analysis to prevent analyte degradation.

2.3.2 Extraction Procedure

- Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube

- Add 100 μL of internal standard solution (if applicable)

- Add 6 mL of ultra-pure water to swine manure samples; for other matrices, proceed directly with acetonitrile extraction [2]

- Add 10 mL of acetonitrile containing 0.1% formic acid [1]

- Vortex vigorously for 1 minute to ensure complete mixing

- Add extraction salt mixture containing:

- 4 g MgSO₄

- 1 g NaCl

- 1 g sodium citrate tribasic dihydrate

- 0.5 g sodium citrate dibasic sesquihydrate [2]

- Shake immediately and vigorously for 1 minute to prevent MgSO₄ from forming clumps

- Centrifuge at 4000 × g for 5 minutes to achieve phase separation

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing:

- 150 mg PSA

- 150 mg C18 (for fatty matrices)

- 900 mg MgSO₄ [2]

- Vortex for 30 seconds to ensure complete interaction with sorbents

- Centrifuge at 4000 × g for 5 minutes to separate the sorbents

- Transfer approximately 500 μL of the supernatant to an autosampler vial for UPLC-MS/MS analysis

Table 1: QuEChERS Extraction Salt Compositions for Different Method Variants

| Method Variant | Salt Composition | Application for this compound |

|---|---|---|

| Original | 4 g MgSO₄ + 1 g NaCl | Basic dehydration and phase separation |

| AOAC 2007.01 | 4 g MgSO₄ + 1 g NaCl + 1 g sodium acetate | Buffering for acid-sensitive compounds |

| EN 15662 | 4 g MgSO₄ + 1 g NaCl + 1 g sodium citrate + 0.5 g disodium citrate sesquihydrate | Broad-spectrum antibiotic stability [3] |

| Modified for Sulfonamides | 4 g MgSO₄ + 1 g NaCl + 1 g sodium citrate + 0.5 g disodium citrate sesquihydrate + EDTA | Enhanced recovery of this compound [2] |

UPLC-MS/MS Analysis Conditions

2.5.1 Chromatographic Conditions

- Column: BEH C18 (100 mm × 2.1 mm, 1.7 μm)

- Mobile phase A: 0.1% formic acid in water

- Mobile phase B: 0.1% formic acid in acetonitrile

- Flow rate: 0.3 mL/min

- Column temperature: 40°C

- Injection volume: 5 μL

- Gradient program:

- 0 min: 10% B

- 1.0 min: 10% B

- 8.0 min: 90% B

- 9.0 min: 90% B

- 9.1 min: 10% B

- 12.0 min: 10% B (equilibration)

2.5.2 Mass Spectrometric Conditions

- Ionization mode: Electrospray ionization (ESI) positive

- Source temperature: 500°C

- Ion spray voltage: 5.50 kV

- Curtain gas: 35 psi

- Collision gas: Medium

- Multiple reaction monitoring (MRM) transitions for this compound:

- Quantifier: 301.1 → 156.0 (CE: 25 eV)

- Qualifier: 301.1 → 92.0 (CE: 45 eV)

Results and Discussion

Method Validation and Performance Characteristics

The modified QuEChERS method for this compound extraction has been comprehensively validated according to the European Commission Decision 2002/657/EC guidelines. The method demonstrates excellent performance characteristics across various matrices including swine manure, animal tissues, and eggs.

Table 2: Method Validation Parameters for this compound in Different Matrices

| Validation Parameter | Swine Manure [2] | Bacon and Ham [1] | Chicken Eggs [4] |

|---|---|---|---|

| Recovery (%) | 85-95% | 71-102% | 75-98% |

| Precision (RSD%) | <10% | <9.7% | <9.7% |

| Linearity (R²) | >0.99 | >0.99 | 0.990-0.999 |

| LOD (μg/kg) | 1.0 | 10.9-31.3 (CCα) | 2.06-4.12 |

| LOQ (μg/kg) | 3.0 | 11.8-52.5 (CCβ) | 6.86-13.7 |

| Matrix Effect (%) | -15 to +20 | Not specified | Not specified |

Optimization Strategies for this compound Extraction

The extraction efficiency of this compound is significantly influenced by several factors in the QuEChERS protocol. The addition of 0.1% formic acid to acetonitrile improves protonation of the sulfonamide group, thereby increasing extraction efficiency [1]. The inclusion of EDTA in the extraction process chelates metal ions that might otherwise complex with this compound, particularly important in swine manure and other mineral-rich matrices [2] [5].

The cleanup step using PSA effectively removes various matrix interferents including organic acids, sugars, and pigments, while C18 contributes to the elimination of non-polar interferents such as lipids and sterols [2]. For particularly challenging fatty matrices (bacon, ham, etc.), an additional freezing-out step can be implemented by placing the extract at -20°C for 1 hour after the initial extraction to precipitate co-extracted lipids [1].

Analysis of Complex Matrices

The complexity of the sample matrix significantly influences the extraction efficiency and overall method performance. Swine manure represents one of the most challenging matrices due to its high content of undissolved organic materials, including lipids, proteins, and feed residues [2]. The method has been successfully applied to monitor this compound residues in various animal-derived foods as part of daily risk monitoring and assessment of food safety with satisfactory stability and robustness [6].

Workflow Visualization

The following diagram illustrates the complete QuEChERS workflow for this compound extraction, from sample preparation to final analysis:

Figure 1: Complete Workflow for this compound Extraction Using QuEChERS Method

Troubleshooting and Technical Notes

Common Issues and Solutions

Poor Recovery of this compound: Ensure the extraction solvent contains adequate acidification (0.1-0.5% formic acid) to maintain the compound in its protonated form. Check the pH of the extraction mixture, which should be in the range of 5-6 for optimal recovery [1].

Matrix Effects in UPLC-MS/MS: Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for signal suppression/enhancement. The method typically shows medium (-39.9%) to low (-16.7%) matrix effects when proper cleanup is applied [5].

Insufficient Cleanup: For particularly fatty matrices, increase the amount of C18 sorbent (up to 150 mg per 1 mL extract) or implement a double cleanup procedure. The inclusion of EMR-Lipid sorbent has shown promising results for lipid removal in fatty matrices [5].

Quality Control Measures

- Include procedure blanks with each batch of samples to monitor potential contamination

- Use spiked quality control samples at low, medium, and high concentrations within each analytical batch

- Monitor retention time stability and ion ratios for this compound identification

- Participate in proficiency testing schemes when available to ensure method comparability

Applications and Conclusion

The modified QuEChERS method outlined in this application note provides a robust, efficient, and reliable approach for the determination of this compound residues in various complex matrices. The method has been successfully applied to monitor SQ residues in swine manure [2], bacon and ham [1], chicken eggs [4], and potentially extended to other animal-derived food products.

The flexibility of the QuEChERS approach allows for adaptation to specific laboratory requirements and matrix types while maintaining analytical performance. The method offers significant advantages over traditional SPE techniques, including reduced solvent consumption, higher sample throughput, and lower operational costs, making it particularly suitable for monitoring programs requiring analysis of large sample numbers.

Future applications of this methodology may include expansion to other sulfonamide antibiotics and implementation in multi-residue methods covering broader ranges of veterinary drug classes. The continued optimization of d-SPE sorbents and extraction protocols will further enhance the method's applicability to challenging matrices and lower detection limits to meet increasingly stringent regulatory requirements.

References

- 1. Development and Validation of a Method for Determination ... [pmc.ncbi.nlm.nih.gov]

- 2. Development of a modified QuEChERS method for the ... [sciencedirect.com]

- 3. Composition and Features of QuEchERS Salts Extraction [specartridge.com]

- 4. Rapid Determination of Trace Multiresidues of 18 ... [sciencedirect.com]

- 5. Determination of Multiclass Pharmaceutical Residues in ... [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of QuEChERS Method for Antibiotic Residue ... [mdpi.com]

Analytical Workflow for Sulfaquinoxaline Detection

References

- 1. A high-throughput UPLC-MS-MS Bio-analytical method for ... [sciencedirect.com]

- 2. An Automated Solid-Phase Extraction–UPLC–MS ... [pmc.ncbi.nlm.nih.gov]

- 3. A modified QuEChERS-based UPLC-MS/MS method for ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Method for Determination ... [mdpi.com]

Introduction to Green Analytical Chemistry for Veterinary Drug Analysis

References

- 1. Green Analytical Chemistry—Recent Innovations [mdpi.com]

- 2. Green analytical chemistry: integrating sustainability into ... [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput UPLC-MS-MS Bio-analytical method for ... [sciencedirect.com]

- 4. Development and validation of a stability-indicating HPLC ... [nature.com]

- 5. Performance evaluation of green and conventional ... [pubs.rsc.org]

- 6. Solvents for green pharmaceutical liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 7. Green analytical methods for simultaneous determination ... [pmc.ncbi.nlm.nih.gov]

- 8. Green chemistry approach: method development and ... [fjps.springeropen.com]

Comprehensive Application Notes and Protocols: Sulfaquinoxaline Stability-Indicating Assay Methods for Pharmaceutical Analysis

Introduction and Importance

Sulfaquinoxaline (SQX) is a sulfonamide antibiotic widely used in veterinary medicine for the treatment and prevention of intestinal coccidiosis in poultry and livestock. This parasitic disease represents a significant economic burden to the poultry industry, causing compromised nutrition absorption, weight loss, elevated mortality rates, and increased susceptibility to secondary infections due to immune system stress [1] [2]. The chemical stability of SQX in pharmaceutical formulations and its residue persistence in animal-derived foods present substantial analytical challenges that necessitate robust stability-indicating methods to ensure drug safety, efficacy, and compliance with regulatory standards.

The development of stability-indicating methods is crucial for pharmaceutical analysis as these methods must accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products, excipients, and other components in formulation matrices. These methods must be validated according to ICH guidelines to demonstrate specificity, accuracy, precision, and robustness [1] [2]. Furthermore, with increasing environmental awareness, the concept of green analytical chemistry has gained prominence, encouraging the development of methods that minimize environmental impact while maintaining analytical performance [1] [2]. Modern method development now incorporates comprehensive assessment tools including Green Analytical Procedure Index (GAPI), Blue Applicability Grade Index (BAGI), Analytical GREEnness Metric (AGREE), and Analytical Eco-Scale to evaluate sustainability profiles [1] [2].

HPLC Method for Simultaneous Determination

Chromatographic Parameters and Validation

A novel stability-indicating HPLC method has been developed for the simultaneous determination of this compound in combination with amprolium (AMP), diaveridine (DIV), and vitamin K3 (VIT K3) in veterinary formulations [1] [2]. This method represents the first comprehensive approach for analyzing this specific quaternary mixture simultaneously, addressing a significant gap in veterinary pharmaceutical analysis. The method was systematically optimized and validated according to ICH Q2(R1) guidelines, demonstrating suitable linearity, accuracy, precision, specificity, and robustness for routine quality control applications [2].

Table 1: Chromatographic Conditions for this compound HPLC Analysis

| Parameter | Specification |

|---|---|

| Column | Supelcosil C18 (4.6 mm × 25 cm, 5 μm) |

| Mobile Phase | 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v) |

| Flow Rate | 2.0 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 μL |

| Temperature | Ambient |

| Retention Characteristics | Well-resolved peaks from other components and degradation products |

The linearity range for this compound was established between 20.0 and 60.0 μg/mL with a correlation coefficient (r²) > 0.999, demonstrating excellent proportional response across the specified range [2]. For the other components, linearity was confirmed at 20.0–60.0 μg/mL for AMP, 2.0–6.0 μg/mL for VIT K3, and 2.1–6.3 μg/mL for DIV [1] [2]. The method precision was evaluated through repeatability and intermediate precision studies, yielding relative standard deviation (RSD) values below 2.0%, which falls within acceptable limits for pharmaceutical analysis [2]. The accuracy of the method was demonstrated through recovery studies, with results ranging between 98% and 102% of the theoretical value, confirming the method's suitability for quantitative analysis [2].

Detailed Experimental Protocol

Materials and Reagents: Pharmaceutical grade this compound, amprolium, diaveridine, and vitamin K3 reference standards; potassium dihydrogen phosphate (KH₂PO₄); HPLC-grade acetonitrile; high-purity water (HPLC grade); veterinary formulation samples [2].

Mobile Phase Preparation: Prepare 0.05 M potassium dihydrogen phosphate solution by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Mix the phosphate buffer with HPLC-grade acetonitrile in the ratio of 80:20 (v/v). Adjust pH if necessary to optimize separation [2].

Standard Solution Preparation: Accurately weigh 500 mg of this compound, 500 mg of amprolium, 52.5 mg of diaveridine, and 50 mg of vitamin K3 reference standards and transfer to a 25 mL volumetric flask. Dissolve in diluent (90% acetonitrile in water) and make up to volume with the same diluent. This yields a stock standard solution with concentrations of 200 μg/mL AMP, 200 μg/mL SQX, 21 μg/mL DIV, and 20 μg/mL VIT K3. Prepare working standards by appropriate dilution with the same diluent [2].

Sample Preparation: For powder formulations, accurately weigh an amount equivalent to the test concentration and transfer to a suitable volumetric flask. Add approximately 70% of the diluent volume and sonicate for 15-20 minutes with occasional shaking. Allow to cool to room temperature, dilute to volume with diluent, and mix well. Filter through a 0.45 μm syringe filter before injection [2].

System Suitability Testing: Prior to sample analysis, perform system suitability tests by making six replicate injections of the standard solution. The system is considered suitable if the relative standard deviation of peak areas for this compound is less than 2.0%, the tailing factor is not more than 2.0, and the number of theoretical plates is greater than 2000 [2].

Table 2: Method Validation Parameters for this compound HPLC Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 20-60 μg/mL | R² > 0.999 |

| Precision (RSD) | < 2.0% | ≤ 2.0% |

| Accuracy (% Recovery) | 98-102% | 98-102% |

| Specificity | No interference from excipients or degradation products | Peak purity > 99% |

| LOD | ~0.25 μg/mL | Based on signal-to-noise ≥ 3 |

| LOQ | ~0.50 μg/mL | Based on signal-to-noise ≥ 10 |

| Robustness | Insignificant effect of minor mobile phase variations | RSD < 2% |

UPLC-MS/MS Protocol for Tissue Residue Analysis

High-Throughput Bioanalytical Method

For the analysis of This compound residues in chicken tissues, a highly sensitive UPLC-MS/MS method has been developed and validated to support pharmacokinetic studies and residue depletion trials [3]. This method simultaneously quantifies SQX along with sulfadimidine (SDM), diaveridine (DVR), and vitamin K3 (VK3) in complex biological matrices including breast muscle, thigh muscle, and liver tissues [3]. The method addresses the critical need for monitoring veterinary drug residues in food-producing animals to ensure compliance with maximum residue limits (MRLs) established by regulatory authorities such as the Codex Alimentarius Commission [3].

The chromatographic separation was achieved using an Agilent Poroshell 120 ECC18 column (100 Å, 2.7 μm, 50 mm × 4.6 mm) maintained at 40°C [3]. The mobile phase consisted of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program as follows: 0-0.5 min: 10% B; 0.5-1.5 min: 10-90% B; 1.5-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-4.0 min: 10% B [3]. The flow rate was set at 0.8 mL/min with an injection volume of 5 μL [3]. Mass spectrometric detection was performed using triple quadrupole mass spectrometry with electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM) for maximum sensitivity and selectivity [3].

Sample Preparation and Extraction Workflow

Diagram 2: Sample Preparation Workflow for this compound Residue Analysis in Tissues

Tissue Sample Preparation: Accurately weigh 1.0 g of homogenized tissue (breast, thigh, or liver) into a 15 mL polypropylene centrifuge tube. Add 10 mL of extraction solvent (acetonitrile with 1% formic acid) and vortex mix vigorously for 2 minutes [3]. Centrifuge at 5000 rpm for 10 minutes at 4°C to precipitate proteins and separate particulates. Transfer the supernatant to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C [3]. Reconstitute the dried residue in 1.0 mL of initial mobile phase composition (90% aqueous: 10% organic) and vortex mix for 1 minute. Filter through a 0.22 μm nylon membrane filter into an autosampler vial for UPLC-MS/MS analysis [3].

Calibration Standards and Quality Controls: Prepare matrix-matched calibration standards in drug-free tissue homogenate at concentrations ranging from 5 to 500 ng/g for all analytes [3]. Similarly, prepare quality control samples at low, medium, and high concentrations within the calibration range (e.g., 15, 150, and 400 ng/g) [3]. Process these standards and controls alongside unknown samples to ensure accurate quantification.

Table 3: UPLC-MS/MS Parameters for this compound and Related Compounds

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound (SQX) | 301.1 | 156.1 / 92.1 | 35 | 22 / 34 |

| Sulfadimidine (SDM) | 279.1 | 186.1 / 124.1 | 30 | 18 / 26 |

| Diaveridine (DVR) | 261.1 | 245.1 / 123.1 | 40 | 25 / 38 |

| Vitamin K3 (VK3) | 173.1 | 117.1 / 89.1 | 45 | 20 / 32 |

| Internal Standard | 254.1 | 156.1 / 92.1 | 35 | 20 / 30 |

Forced Degradation and Stability-Indicating Capability

Stress Testing Conditions

Forced degradation studies were conducted to demonstrate the stability-indicating capability of the analytical methods and to understand the intrinsic stability of this compound under various stress conditions [2]. These studies involve intentional degradation of the drug substance under controlled conditions including acid and base hydrolysis, thermal stress, photolytic degradation, and oxidative stress [2]. The specificity of the method is demonstrated when the analytical procedure can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients [2].

Acidic and Basic Hydrolysis: Prepare separate samples of this compound at a concentration of 1 mg/mL in 0.1 N hydrochloric acid and 0.1 N sodium hydroxide, respectively [2]. Allow the solutions to stand at room temperature for 24 hours, then neutralize with equivalent amounts of base or acid before analysis. Monitor the formation of degradation products and calculate the percentage of parent drug remaining [2].

Oxidative Degradation: Expose this compound solution (1 mg/mL) to 3% hydrogen peroxide and allow to stand at room temperature for 24 hours [2]. Analyze the samples at appropriate time intervals to monitor the progression of degradation. Compare the chromatographic profile with that of untreated control samples to identify oxidative degradation products [2].

Thermal Degradation: For solid-state stability, expose the powdered drug substance to dry heat at 60°C for 2 weeks in a stability chamber [2]. For solution-state stability, prepare a solution of this compound in the mobile phase and heat at 60°C for 24 hours [2]. Analyze the samples periodically to monitor degradation.

Photolytic Degradation: Expose solid this compound and its formulations to controlled UV light (e.g., 1.2 million lux hours) and near-UV (320-400 nm) in a stability chamber [2]. Compare the chromatographic profiles with protected control samples to assess photostability and identify photodegradation products.

Degradation Behavior and Method Selectivity

Under these stress conditions, this compound demonstrates characteristic degradation patterns that help validate the stability-indicating properties of the analytical methods [2]. The developed HPLC method effectively separates this compound from its degradation products, with baseline resolution between the drug substance and any degradation peaks [2]. The peak purity index for this compound, as determined by photodiode array detection, should be greater than 0.999, confirming that the main peak is pure and free from co-eluting impurities [2].

The forced degradation studies reveal that this compound is particularly susceptible to hydrolytic degradation under both acidic and basic conditions, with the formation of specific degradation products that are well-resolved from the main peak [2]. Oxidative stress also induces significant degradation, while the drug demonstrates relative stability under thermal and photolytic stress conditions [2]. These degradation profiles provide valuable information for establishing appropriate storage conditions and shelf life for this compound-containing formulations.

Greenness Assessment of Analytical Methods

The environmental impact of analytical methods has become an increasingly important consideration in modern pharmaceutical analysis. The greenness profiles of the this compound assay methods have been evaluated using multiple assessment tools including the Analytical Eco-Scale, GAPI (Green Analytical Procedure Index), BAGI (Blue Applicability Grade Index), and AGREE (Analytical GREEnness Metric) tools [1] [2]. These tools provide comprehensive evaluation of method sustainability based on factors such as energy consumption, waste generation, use of hazardous chemicals, and operator safety [1] [2].

The HPLC method for the simultaneous determination of this compound with other anticoccidial drugs demonstrates an enhanced environmental profile compared to previously reported methods, particularly due to its isocratic elution system which reduces solvent consumption and waste generation [1] [2]. The mobile phase composition consisting of phosphate buffer and acetonitrile in a ratio of 80:20 (v/v) represents a relatively green alternative to methods employing ion-pairing reagents or more toxic organic modifiers [2]. The method's high throughput and minimal sample preparation requirements further contribute to its reduced environmental footprint [1] [2].

For the UPLC-MS/MS method, the sample preparation approach was optimized using response surface methodology to minimize organic solvent consumption while maintaining extraction efficiency [3]. The method employs relatively small volumes of acetonitrile (10 mL per sample) compared to conventional extraction protocols, and the direct analysis without additional derivatization or complex clean-up steps further enhances its greenness profile [3]. The overall greenness assessment using the Analytical Eco-Scale and AGREE metrics confirmed the acceptable environmental performance of the method, with identified opportunities for further improvement through solvent replacement or recovery approaches [3].

Conclusion

The comprehensive analytical protocols presented in this application note provide robust and reliable methods for the quantification of this compound in pharmaceutical formulations and biological tissues. The HPLC method offers a stability-indicating solution for quality control laboratories, enabling simultaneous determination of this compound in combination with other anticoccidial drugs in veterinary formulations [1] [2]. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, accuracy, precision, and robustness [2].

For residue monitoring and pharmacokinetic studies, the UPLC-MS/MS method provides the necessary sensitivity and selectivity to quantify this compound residues in complex biological matrices at concentrations relevant to established maximum residue limits [3]. The sample preparation workflow is efficient and applicable to various tissue types, supporting food safety monitoring programs and regulatory compliance [3].

Both methods incorporate green chemistry principles and have been evaluated using modern assessment tools, demonstrating commitment to sustainable analytical practices [1] [2] [3]. The forced degradation studies confirm the stability-indicating capability of these methods, making them suitable for stability testing and shelf-life determination of this compound-containing products [2].

These analytical protocols provide researchers and pharmaceutical professionals with reliable tools for ensuring the quality, safety, and efficacy of this compound throughout its product lifecycle, from formulation development to post-market surveillance.

References

Comprehensive Application Notes and Protocols for Sulfaquinoxaline Residue Analysis

Introduction

Sulfaquinoxaline (SQX) is a sulfonamide antibiotic widely used in veterinary medicine for its efficacy against coccidiosis and other bacterial infections in food-producing animals [1]. Its mechanism of action involves inhibiting bacterial dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway, thereby preventing the synthesis of dihydrofolate [1]. Due to its slow degradation and persistence in the environment, SQX residues can be detected in animal tissues, eggs, and water systems, posing potential risks to human health, including allergic reactions and the development of antibiotic resistance [2] [1]. To safeguard consumer health, regulatory bodies like the European Union, the United States, and China have established a maximum residue limit (MRL) for SQX, typically set at 100 μg/kg in edible tissues [2]. This document provides detailed, matrix-specific protocols for the sample preparation and detection of SQX, ensuring reliable monitoring for compliance with food safety regulations.

Sample Preparation Protocols

The complexity of biological matrices necessitates robust sample preparation to isolate SQX effectively while minimizing interfering compounds. The following protocols are optimized for different sample types.

Protocol for Egg Samples (Solvent-Free Method)

This protocol [3] is notable for its environmental friendliness, as it eliminates the use of organic solvents.

- Materials: Handy ultrasonic-homogenizer; micro-centrifugal tubes; centrifugal ultrafiltration unit (e.g., Ultrafree-MC/PL, 10,000 NMWL); 10% (v/v) perchloric acid (PCA) solution.

- Procedure:

- Weigh 0.2 g of homogenized egg sample into a micro-centrifugal tube.

- Add 0.4 mL of 10% PCA solution as an extracting and deproteinizing agent.

- Extract using an ultrasonic homogenizer. This method effectively prevents emulsion formation.

- Purify the extract by centrifuging the ultrafiltration unit at 4,000 × g for 30 minutes.

- The resulting filtrate is a clear, protein-free solution ready for HPLC analysis.

Protocol for Chicken Tissues (UPLC-MS/MS Method)

This high-throughput method [4] [5] is designed for the simultaneous analysis of SQX and other veterinary drugs in complex tissue matrices.

- Materials: Poroshell 120 EC-C18 column; UPLC-MS/MS system; extraction solvent (acetonitrile:methanol, 49.8:50.2 v/v).

- Procedure:

- Homogenize tissue samples (breast, thigh, or liver).

- Weigh a representative portion (e.g., 1.0 g) into an extraction tube.

- Add the optimized extraction solvent (Acetonitrile:Methanol, 49.8:50.2 v/v). The composition was determined using Response Surface Methodology for maximum efficiency [5].

- Vortex and centrifuge to separate the organic layer.

- Evaporate an aliquot of the supernatant under a gentle stream of nitrogen.

- Reconstitute the dry residue in the initial mobile phase for UPLC-MS/MS analysis.

Protocol for Meat Samples (SPME-LC-MS Method)

This method [6] utilizes solid-phase microextraction (SPME) for minimal solvent use and effective clean-up.

- Materials: SPME fiber (65 μm polydimethylsiloxane/divinylbenzene, PDMS/DVB); SPME-HPLC desorption chamber.

- Procedure:

- Homogenize the meat sample.

- Place the sample in a vial compatible with the SPME autosampler.

- Extract the analytes by exposing the SPME fiber to the sample headspace or direct immersion under optimized conditions.

- Desorb the extracted SQX statically in the SPME-HPLC interface chamber for 15 minutes using an appropriate mobile phase before LC-MS analysis.

Protocol for Animal Feed

This method [7] addresses the challenge of analyzing SQX in a complex, solid matrix.

- Materials: Plexa PCX solid-phase extraction cartridges; liquid chromatography with UV detection.

- Procedure:

- Grind the feed sample to a fine powder.

- Extract SQX using a suitable solvent system.

- Clean-up the extract using a Plexa PCX cartridge, which was found to provide superior removal of matrix interferences compared to C18 or Oasis HLB phases [7].

- Elute the analyte and evaporate to dryness.

- Reconstitute for LC-UV analysis. Note that mean recovery for sulfonamides in pig feed using this method was reported between 47% and 66% [7].

Table 1: Summary of Sample Preparation Methods for Different Matrices

| Matrix | Extraction Method | Key Clean-up Technique | Extraction Solvent/Phase | Key Advantage |

|---|---|---|---|---|

| Eggs [3] | Ultrasonic Homogenization | Centrifugal Ultrafiltration | 10% Perchloric Acid | No organic solvents; rapid and simple |

| Chicken Tissues [4] [5] | Solvent Extraction | Protein Precipitation & Centrifugation | Acetonitrile:Methanol (49.8:50.2 v/v) | High-throughput; optimized via RSM |

| Meat [6] | Solid-Phase Microextraction (SPME) | SPME Fiber Clean-up | PDMS/DVB Fiber | Minimal solvent use; effective for trace analysis |

| Animal Feed [7] | Solvent Extraction | Solid-Phase Extraction (Plexa PCX) | Not Specified | Effective clean-up for complex solid matrix |

Analytical Detection and Method Validation

Chromatographic Conditions

Multiple chromatographic methods have been validated for SQX analysis, each suited to different instrumentation and requirements.

Table 2: Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-DAD (Eggs) [3] | HPLC-UV (Formulations) [8] [9] | UPLC-MS/MS (Tissues) [4] [5] |

|---|---|---|---|

| Column | Mightysil RP-4 GP (150 mm × 4.6 mm, 5 μm) | Supelcosil C18 (250 mm × 4.6 mm, 5 μm) | Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 μm) |

| Mobile Phase | 0.18 mol/L Citric Acid | 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v) | Acetonitrile:Water with 0.1% Formic Acid (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.6 mL/min |

| Detection | Diode Array Detector (DAD) | UV at 260 nm | Tandem Mass Spectrometry (MS/MS) |

| Injection Volume | 20 μL | 10 μL | Not Specified |

| Run Time | ~12 minutes | Not Specified | High-throughput |

Method Validation Data

The following table summarizes typical validation parameters for SQX analytical methods, demonstrating their reliability.

Table 3: Summary of Method Validation Parameters for this compound

| Validation Parameter | Eggs (HPLC-DAD) [3] | Tissues (UPLC-MS/MS) [4] [5] | Feed (LC-UV) [7] |

|---|---|---|---|

| Linear Range | Not Specified | 50 - 1000 μg/kg | Up to 2 mg/kg |

| Limit of Detection (LOD) | Below MRL (0.1 μg/g) | Not Specified | 265 μg/kg (in feed) |

| Recovery | 92.6% - 96.1% | Validated per FDA protocol | 47% - 66% (in pig feed) |

| Precision (RSD%) | < 5% (Intra-day) | Validated per FDA protocol | 4% - 15% (Intra-day) |

Withdrawal Study Insights

A decline curve study using the UPLC-MS/MS method for poultry tissues determined that a minimum withdrawal period of 7 days after the last dose of a drug formulation containing SQX is required for tissue concentrations to fall below the MRL, ensuring product safety for human consumption [4] [5].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the integrated experimental workflow for sample preparation and analysis, highlighting the key decision points for different matrices.

Diagram 1: Experimental Workflow for this compound Analysis. This flowchart outlines the sample preparation and analytical pathways for different matrices, leading to final quantification against regulatory standards.

The antibacterial action of this compound is rooted in its specific inhibition of a key metabolic pathway in bacteria and protozoa, as shown below.

Diagram 2: Folic Acid Biosynthesis Pathway and Drug Inhibition. this compound competes with PABA for the active site of dihydropteroate synthetase, preventing the synthesis of dihydrofolate. This action is often synergistically enhanced by DHFR inhibitors like diaveridine [1].

Troubleshooting and Best Practices

- Matrix Effects: Mass spectrometry methods are particularly susceptible to matrix effects, which can suppress or enhance the analyte signal. Using an internal standard (e.g., sulfamethoxazole) is crucial for correcting these variations [10] [5]. The choice of clean-up procedure (e.g., SPE, ultrafiltration) significantly influences the magnitude of matrix effects.

- Low Recovery:

- For tissues, ensure the extraction solvent ratio is optimized. The ACN:MeOH (49.8:50.2) mixture was specifically developed using Response Surface Methodology for maximum efficiency [5].

- For feed, the use of Plexa PCX cartridges has been shown to provide better recovery and clean-up compared to other sorbents [7].

- Carry-over in SPME: Ensure adequate desorption time (recommended 15 minutes [6]) in the SPME-HPLC interface and condition the fiber regularly according to manufacturer guidelines.

- Method Greenness: To evaluate the environmental impact of your analytical method, use assessment tools like the Analytical Eco-Scale, AGREE, or GAPI. Recent methods have been developed with a focus on sustainability, for example, by eliminating organic solvents [3] or optimizing for high-throughput to reduce waste [8] [9].

Conclusion

These detailed application notes provide robust and validated protocols for the determination of this compound residues across a range of matrices relevant to food safety monitoring. The choice of method—from the solvent-free approach for eggs to the high-sensitivity UPLC-MS/MS method for tissues—should be guided by the required sensitivity, available instrumentation, and the specific matrix. Adherence to these protocols, along with careful attention to quality control measures, will ensure the generation of reliable and defensible data for compliance with international regulatory standards.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. A Label-Free Aptasensor for the Detection of ... [mdpi.com]

- 3. Rapid high-performance liquid chromatographic ... [sciencedirect.com]

- 4. A high-throughput UPLC-MS-MS Bio-analytical method for ... [pubmed.ncbi.nlm.nih.gov]

- 5. A high-throughput UPLC-MS-MS Bio-analytical method for ... [sciencedirect.com]

- 6. Trace determination of sulfonamides residues in meat with ... [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an LC-UV method ... [go.drugbank.com]

- 8. Development and validation of a stability-indicating HPLC ... [nature.com]

- 9. Development and validation of a stability-indicating HPLC ... [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical quality assurance in veterinary drug residue ... [sciencedirect.com]

Application Notes & Protocols: Analytical Method Validation for Sulfaquinoxaline

This document provides detailed application notes and protocols for the validation of analytical methods used for the determination of Sulfaquinoxaline (SQX), an antimicrobial and anticoccidial veterinary drug. The protocols are designed in accordance with International Council for Harmonisation (ICH) guidelines and are supplemented with green chemistry assessment tools.

Summary of Analytical Methods for this compound

The following table summarizes key parameters from recently developed and validated methods for this compound in various matrices.

- Table 1: Compendium of Analytical Methods for this compound

| Analytical Method | Matrix | Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (λ in nm) | Linear Range (µg/mL) | LOD/LOQ* | Citation |

|---|---|---|---|---|---|---|---|---|

| Stability-Indicating HPLC [1] | Veterinary Powder Formulation | Supelcosil C18 (25 cm × 4.6 mm, 5 µm) | 0.05 M KH₂PO₄:ACN (80:20) | 2.0 | UV @ 260 | 20.0 - 60.0 | Not specified | [1] |

| RP-HPLC [2] | Veterinary Powder Formulation | C-18 RP-Amide (25 cm × 4.6 mm, 5 µm) | Phosphate Buffer:ACN (30:70) | 1.0 | UV @ 263 | 80 - 120 (µg/mL) | Not specified | [2] |

| UPLC-MS/MS [3] | Chicken Tissues (Breast, Thigh, Liver) | Agilent Poroshell 120 ECC18 (50 mm × 4.6 mm, 2.7 µm) | A: 0.1% Formic Acid in Water B: Methanol (Gradient Elution) | 0.8 | MS/MS | Not specified (Residue Analysis) | Meets MRL requirements | [3] | | HILIC-HPLC (for related VK3) [4] | Injectable Solution | ZIC-HILIC (25 cm × 4.6 mm, 5 µm) | 200mM NH₄AC (pH 5.7):ACN (20:80) | 0.5 | UV @ 261 | Reported for Menadione | LOD: 0.15 µg/mL LOQ: 0.45 µg/mL | [4] |

*LOD: Limit of Detection; LOQ: Limit of Quantification

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC for Simultaneous Determination in Veterinary Formulations [1]

This protocol is suitable for simultaneously quantifying this compound (SUL), Amprolium (AMP), Diaveridine (DIV), and Vitamin K3 (VIT K3) in a powder formulation and is validated as per ICH guidelines.

1. Instrumentation and Conditions

- Instrument: Agilent 1200 series HPLC or equivalent, with quaternary pump, auto-sampler, column thermostat, and UV detector.

- Column: Supelcosil LC-18 (or equivalent), 25 cm × 4.6 mm, 5 µm particle size.

- Mobile Phase: Isocratic elution with a mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile (HPLC grade) in a ratio of 80:20 (v/v).

- Flow Rate: 2.0 mL/min.

- Detection Wavelength: 260 nm.

- Injection Volume: 10 µL.

- Column Temperature: Ambient.

- Run Time: Approximately 10-15 minutes (or as required for complete elution).

2. Preparation of Solutions

- Diluent: 90% Acetonitrile in water.

- Stock Standard Solution (1000 µg/mL for SUL/AMP): Accurately weigh and transfer 500 mg of SUL and 500 mg of AMP, 52.5 mg of DIV, and 50 mg of VIT K3 into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent.

- Working Standard Solution: Dilute the stock solution appropriately with the diluent to obtain a mixture containing SUL and AMP at ~200 µg/mL, DIV at ~21 µg/mL, and VIT K3 at ~20 µg/mL.

3. Sample Preparation

- Accurately weigh an amount of the powdered veterinary formulation equivalent to the label claim.

- Transfer to a suitable volumetric flask, add the diluent, and sonicate to dissolve.

- Dilute to volume with the diluent and mix well.

- Filter through a 0.45 µm nylon or PVDF syringe filter before injection.

4. Forced Degradation (Stress Testing)

- Acid Hydrolysis: Treat the sample solution with 1-2 M HCl at room temperature for a few hours or under mild heating (e.g., 60°C for 30 mins).

- Alkaline Hydrolysis: Treat the sample solution with 1-2 M NaOH at room temperature for a few hours or under mild heating.

- Oxidative Degradation: Treat the sample solution with 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for a few hours.

- Thermal Degradation: Expose the solid powder to dry heat (e.g., 60°C for 24 hrs) and then prepare the sample.

- Photolytic Degradation: Expose the solid powder and solution to UV and/or visible light as per ICH option 1 or 2.

- After each stress treatment, neutralize the solution (if applicable) and prepare for analysis. The method should successfully resolve the main drug peaks from any degradation products.

5. Method Validation

- System Suitability: Verify that the system meets criteria (e.g., %RSD of peak areas for replicate injections <2.0%, tailing factor <2.0, theoretical plates >2000).

- Specificity: Demonstrate no interference from blank, placebo, or degradation products at the retention time of analytes.

- Linearity and Range: Prepare and analyze standard solutions at a minimum of 5 concentrations, from 50% to 150% of the target test concentration (e.g., 20-60 µg/mL for SUL). The correlation coefficient (r) should be >0.999.

- Accuracy (Recovery): Perform spike recovery at three levels (50%, 100%, 150%) in triplicate. Average recovery should be within 98-102%.

- Precision:

- Repeatability (Intra-day): Analyze six independent sample preparations at 100% concentration. %RSD should be ≤2.0%.

- Intermediate Precision (Inter-day/Ruggedness): Repeat the assay on a different day, by a different analyst, or using a different instrument. The overall %RSD should be ≤2.0%.

- Robustness: Deliberately introduce small changes in method parameters (e.g., mobile phase ratio ±2%, flow rate ±0.1 mL/min, wavelength ±2 nm, column temperature ±2°C). The method should remain unaffected.

Protocol 2: UPLC-MS/MS for Residue Analysis in Chicken Tissues [3]

This protocol is designed for the highly sensitive detection of SQX residues in complex biological matrices like chicken breast, thigh, and liver.

1. Instrumentation

- System: UPLC system coupled with Tandem Mass Spectrometer (MS/MS).

- Column: Agilent Poroshell 120 ECC18 (50 mm × 4.6 mm, 2.7 µm) or equivalent.

- Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.

- Elution: Gradient elution (specific gradient to be optimized).

- Flow Rate: 0.8 mL/min.

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

2. Sample Preparation (Modified QuEChERS)

- Homogenization: Homogenize the tissue sample.

- Extraction: Weigh 2.0 g of homogenized sample into a centrifuge tube. Add an internal standard (e.g., Sulfamethoxazole). Add 10 mL of methanol as the extraction solvent. Vortex vigorously for 1-2 minutes.

- Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O). Shake immediately and vortex for 30 seconds.

- Centrifugation: Centrifuge at >4000 rpm for 5-10 minutes.

- Purification (Dispersive SPE): Transfer an aliquot of the upper organic layer (e.g., 1 mL) to a d-SPE tube containing sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30-60 seconds and centrifuge.

- Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

Greenness and Whiteness Assessment

Modern analytical methods are increasingly evaluated for their environmental impact and sustainability [1].

- Table 2: Greenness and Whiteness Assessment Tools

| Tool | Full Name | Purpose | Application to the Protocol |

|---|---|---|---|

| AGREE | Analytical GREEnness Metric | Provides a comprehensive 0-1 score based on 12 principles of GAC. | The HPLC method [1] uses a relatively benign phosphate buffer and ACN, which can be assessed for waste, energy, and toxicity. |

| Analytical Eco-Scale | - | A semi-quantitative tool; penalizes hazardous reagents and high energy consumption. | The method scores points for being automated but may be penalized for ACN usage. A higher score indicates a greener method. |

| GAPI | Green Analytical Procedure Index | A pictogram that evaluates the environmental impact of each step of the analytical process. | Can be applied to both sample preparation (QuEChERS vs. liquid-liquid extraction) and the final determination step. |